molecular formula C28H43N B12279430 2,2'-Dioctyldiphenylamine CAS No. 52033-45-1

2,2'-Dioctyldiphenylamine

Cat. No.: B12279430
CAS No.: 52033-45-1
M. Wt: 393.6 g/mol
InChI Key: FOUNRKRNEDRUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dioctyldiphenylamine: is an organic compound with the molecular formula C28H43N . It is a substituted aniline, characterized by the presence of two octyl groups attached to the diphenylamine structure. This compound is known for its applications as an antioxidant, stabilizer, and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dioctyldiphenylamine typically involves the alkylation of diphenylamine with octanol. The reaction is catalyzed by an alkylation catalyst, such as sulfuric acid or other strong acids. The process can be summarized as follows :

    Alkylation Reaction: Diphenylamine is reacted with octanol in the presence of a catalyst at elevated temperatures (140-160°C). This results in the formation of 2,2’-Dioctyldiphenylamine.

    Decatalyzing: After the reaction, the mixture is cooled, and a decatalyzing agent is added to remove the catalyst residues.

    Distillation and Purification: The reaction mixture is distilled to separate the desired product from impurities. The fractions at the target boiling point are collected to obtain high-purity 2,2’-Dioctyldiphenylamine.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dioctyldiphenylamine follows similar steps but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dioctyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,2’-Dioctyldiphenylamine primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to materials and biological systems. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting the integrity of the materials or biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dioctyldiphenylamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to its parent compound, diphenylamine. The presence of two octyl groups increases its solubility in non-polar solvents and enhances its stability under various conditions .

Properties

CAS No.

52033-45-1

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

IUPAC Name

2-octyl-N-(2-octylphenyl)aniline

InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)29-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24,29H,3-14,19-20H2,1-2H3

InChI Key

FOUNRKRNEDRUPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.